3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

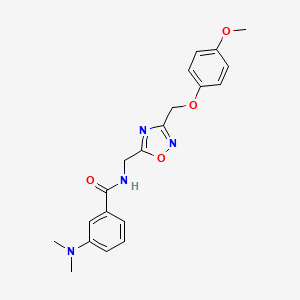

The benzamide is linked via a methylene bridge to a 1,2,4-oxadiazole heterocycle, a five-membered ring known for metabolic stability and hydrogen-bonding capabilities. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name |

3-(dimethylamino)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-24(2)15-6-4-5-14(11-15)20(25)21-12-19-22-18(23-28-19)13-27-17-9-7-16(26-3)8-10-17/h4-11H,12-13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZGNJGDURHODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a dimethylamino group, a methoxyphenoxy moiety, and an oxadiazole ring, which contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to This compound , particularly those in the benzamide class, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses like HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| IMB-0523 | HBV | Increases A3G levels | |

| IMB-26 | HIV | Enhances A3G activity |

Antimicrobial Properties

Similar derivatives have also demonstrated antimicrobial activity. Studies on 1,2,4-triazole derivatives reveal their effectiveness against various bacterial and fungal strains. This suggests that the oxadiazole component in the compound may contribute to its antimicrobial properties .

Anti-cancer Activity

There is emerging evidence that compounds with similar structures exhibit anti-cancer effects. For example, certain benzamide derivatives have been shown to inhibit tumor growth in preclinical models. The proposed mechanism involves the modulation of cell cycle regulators and induction of apoptosis in cancer cells.

Study 1: Anti-HBV Activity

In a study evaluating the anti-HBV activity of a related benzamide derivative (IMB-0523), it was found to significantly reduce HBV replication in vitro. The study utilized HepG2.2.15 cells and demonstrated that the compound's efficacy was associated with increased levels of intracellular A3G .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The findings indicated that these compounds effectively inhibited bacterial growth and showed promise for further development as therapeutic agents against infections .

The biological activity of This compound is likely multifaceted:

- Inhibition of Viral Replication : By enhancing A3G levels, it may inhibit viral replication through direct interaction with viral components.

- Antimicrobial Action : The oxadiazole ring may disrupt microbial cell membranes or interfere with metabolic pathways.

- Regulation of Cell Cycle : Potential modulation of key regulatory proteins involved in cell proliferation could explain anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on heterocyclic core, substituent effects, and inferred biological relevance.

Heterocyclic Core Modifications

2.1.1. Oxadiazole vs. Thiadiazole The compound 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide () replaces the oxadiazole with a thiadiazole. Thiadiazoles are often associated with pesticidal activity (e.g., sulfentrazone in ), whereas oxadiazoles are more common in pharmaceuticals .

2.1.2. Oxadiazole vs. Triazole

Compounds such as N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide () feature a 1,2,4-triazole core. Triazoles offer an additional nitrogen atom, enabling stronger hydrogen-bond interactions and improved solubility. However, they may exhibit reduced stability under acidic conditions compared to oxadiazoles .

Substituent Effects on the Benzamide Core

2.2.1. Dimethylamino vs. Tetrazolyl Groups The analog N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide () substitutes the dimethylamino group with a tetrazolyl moiety.

2.2.2. Methoxyphenoxy vs. Hydroxyalkyl Chains The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the methoxyphenoxy-oxadiazole system with a hydroxyalkyl chain. This simplification reduces aromatic interactions but introduces a flexible, polar side chain suitable for metal-catalyzed reactions, contrasting with the rigid, planar structure of the target compound .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.